molecular formula C17H12N2O5 B12450698 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B12450698
M. Wt: 324.29 g/mol
InChI Key: BYQQQMIJDLCOPJ-UHFFFAOYSA-N
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Description

3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID is a complex organic compound that features a phthalimide group linked to a benzoic acid moiety through an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID is unique due to its specific acetamido linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H12N2O5/c20-14(18-11-5-3-4-10(8-11)17(23)24)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20)(H,23,24)

InChI Key

BYQQQMIJDLCOPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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